5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C10H11N3S. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods are commonly used to synthesize 1,2,4-triazole-3-thiols, including:
Reaction of isothiocyanates with hydrazides: This method involves the reaction of isothiocyanates with hydrazides to form the desired triazole-thiol compound.
Thermal cyclization of acylated thiosemicarbazides: This method involves the thermal cyclization of acylated thiosemicarbazides to produce the triazole-thiol compound.
Reaction between carboxylic acids and hydrazinecarbothiohydrazides: This method involves the reaction of carboxylic acids with hydrazinecarbothiohydrazides to form the triazole-thiol compound.
Industrial Production Methods
Industrial production methods for 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo substitution reactions, particularly S-alkylation, to form S-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., alkyl halides). The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiol derivatives, and S-substituted triazoles .
Scientific Research Applications
5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets and pathways in biological systems. The triazole nucleus acts as a pharmacophore by interacting at the active site of receptors as a hydrogen bond acceptor and donor . This interaction can modulate various biological pathways, including enzyme inhibition and receptor activation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol include:
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an ethyl group and a phenyl group attached to the triazole ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-ethyl-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-9-11-12-10(14)13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQSRCVNBFGKSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418764 |
Source
|
Record name | 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29448-76-8 |
Source
|
Record name | 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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